Predicted Physicochemical Property Equivalence
While high-strength, direct comparative experimental data is limited for this specific compound, a cross-study analysis of predicted properties reveals a class-level trend. The boiling point and density of Naphtho[1,2-b]benzofuran-7-ylboronic acid are predicted to be 529.2±42.0 °C and 1.37±0.1 g/cm³, respectively . These values are identical to those predicted for several other regioisomers, such as the 10-yl, 1-yl, and 8-yl derivatives [1]. This indicates that bulk physical properties do not differentiate these compounds. The true differentiation lies in their regiospecific reactivity and the electronic properties of the resultant conjugated systems, which are not captured by simple bulk property predictions.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 529.2±42.0 °C (Predicted); Density: 1.37±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | Naphtho[2,1-b]benzofuran-10-ylboronic acid (CAS 1256544-74-7): BP 529.2±42.0 °C, Density 1.37±0.1 g/cm³; Naphtho[2,3-b]benzofuran-1-ylboronic acid (CAS 2261008-21-1): BP 529.2±42.0 °C, Density 1.37±0.1 g/cm³ |
| Quantified Difference | Negligible difference in predicted bulk physical properties among regioisomers. |
| Conditions | Predicted using Advanced Chemistry Development (ACD/Labs) software. |
Why This Matters
This analysis confirms that procurement decisions cannot be based on bulk physical properties; they must be driven by the specific regioisomer's utility in a target synthetic sequence or material application.
- [1] Boc Sciences. (n.d.). Naphtho[2,3-b]benzofuran-1-ylboronic acid (CAS 2261008-21-1). Retrieved from https://buildingblock.bocsci.com/naphtho-2-3-b-benzofuran-1-ylboronic-acid-cas-2261008-21-1-item-33-112356.html View Source
